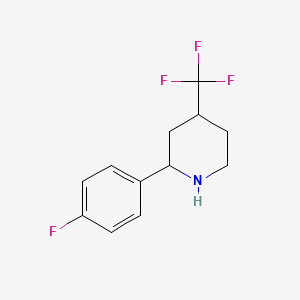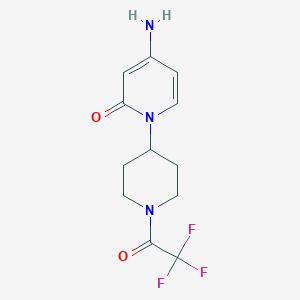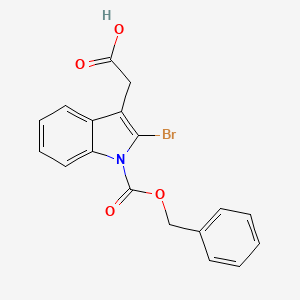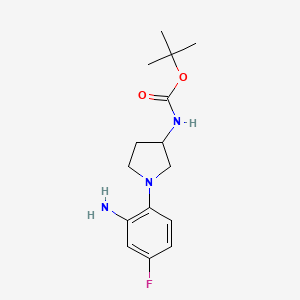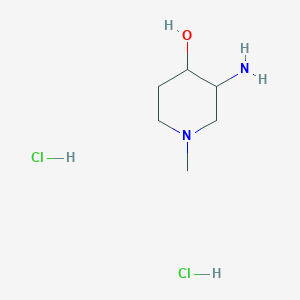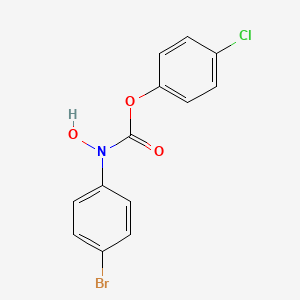![molecular formula C18H16BrF2N3OS B14793982 (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine](/img/structure/B14793982.png)
(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinoisoquinoline core, bromine, and difluorophenyl groups, making it an interesting subject for research in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine typically involves multiple steps, including the formation of the thiazinoisoquinoline core, bromination, and the introduction of the difluorophenyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial effects, are of significant interest. Research may focus on its efficacy, mechanism of action, and potential side effects.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazinoisoquinoline derivatives, brominated aromatic compounds, and difluorophenyl-containing molecules. Examples include:
- (4aR,10aS)-6-Chloro-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine
- (4aR,10aS)-6-Bromo-10a-(2,4-dichlorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine
Uniqueness
The uniqueness of (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H16BrF2N3OS |
|---|---|
分子量 |
440.3 g/mol |
IUPAC名 |
(4aR,10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine |
InChI |
InChI=1S/C18H16BrF2N3OS/c1-25-16-12-6-18(13-3-2-10(20)5-15(13)21)9(8-26-17(22)24-18)4-11(12)14(19)7-23-16/h2-3,5,7,9H,4,6,8H2,1H3,(H2,22,24)/t9-,18-/m0/s1 |
InChIキー |
CDJNWHGOQQYAGP-YYSFKGJASA-N |
異性体SMILES |
COC1=NC=C(C2=C1C[C@]3([C@@H](C2)CSC(=N3)N)C4=C(C=C(C=C4)F)F)Br |
正規SMILES |
COC1=NC=C(C2=C1CC3(C(C2)CSC(=N3)N)C4=C(C=C(C=C4)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[5-[4-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,6aS,6bR,12aR)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14793900.png)
![(2S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14793907.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-diamino-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14793909.png)
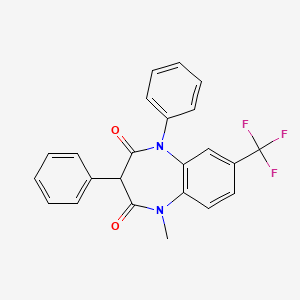
![Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14793919.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl-](/img/structure/B14793923.png)
![1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione](/img/structure/B14793927.png)
![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)
